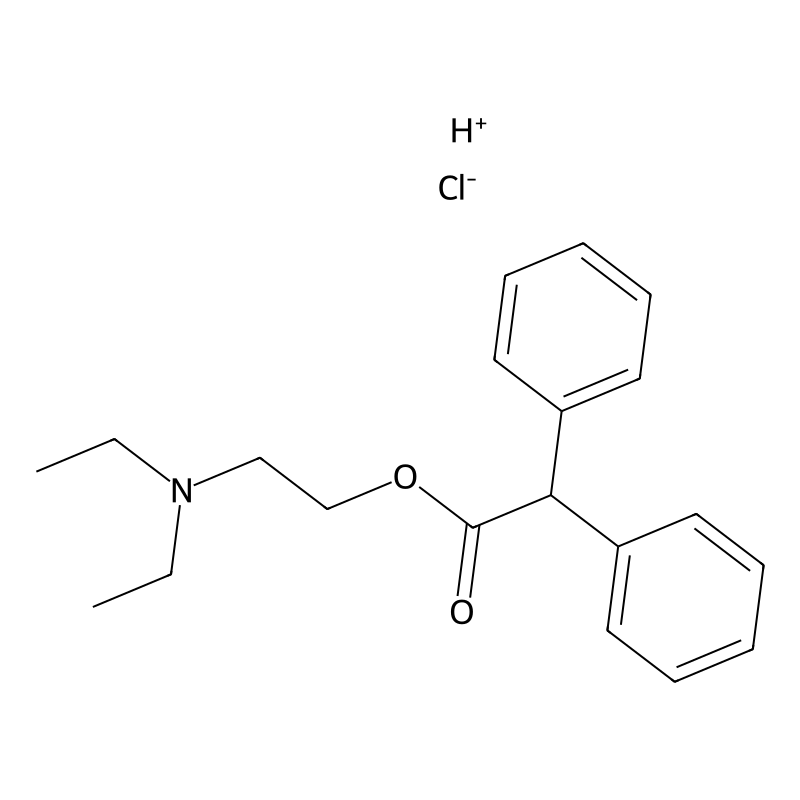

Adiphenine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Solid-Liquid Phase Equilibrium Research

Scientific Field: Physical Chemistry

Summary of Application: This research focused on the solubility and apparent thermodynamic properties of ADH in twelve different solvents.

Methods of Application: The solubility of ADH was quantified by the laser monitoring method at atmospheric pressure and the selected temperature ranged from 278.15K to 323.15K.

Results: A maximum solubility of ADH existed in n-hexanol (0.02117) at 323.15 K while the minimum solubility (1.139×10 -4 ) appeared in isopropyl acetate at 278.15 K.

Adsorption and Micellization Behavior Research

Scientific Field: Colloid and Interface Science

Summary of Application: This study investigated the behavior of mixed drug–surfactant systems using ADH and various surfactants.

Methods of Application: The behavior of these systems was studied by surface tension measurements.

Results: The critical micelle concentration (cmc) and ideal cmc (cmc*) values decrease with mole fraction of surfactants.

Self-Assembling Properties Research

Summary of Application: This research investigated the self-assembling properties of the hydrochloride salts of ADH at concentrations up to 50 wt%.

Methods of Application: The self-assembling properties were investigated using small-angle x-ray.

Hygroscopicity and Chemical Stability Research

Scientific Field: Pharmaceutical Science

Methods of Application: The researchers prepared stable, nonhygroscopic multicomponent crystal forms of ADH.

Anticholinergic Research

Scientific Field: Neurology

Summary of Application: ADH is used in treating various conditions, such as Parkinson’s disease.

Adiphenine hydrochloride, with the chemical formula C20H26ClNO2, is a salt form of adiphenine. It is characterized by its structure as 2-(diethylamino)ethyl 2,2-diphenylacetate hydrochloride. The compound has a molar mass of approximately 347.9 g/mol and is classified as a small molecule with local anesthetic properties .

Adiphenine acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) []. These receptors are ligand-gated ion channels present in neuromuscular junctions and the central nervous system. By binding to the nAChR binding site, Adiphenine prevents acetylcholine (ACh), the natural neurotransmitter, from effectively activating the receptor. This results in the inhibition of muscle contraction and nerve impulse transmission [].

Adiphenine hydrochloride exhibits significant biological activity primarily as an inhibitor of nicotinic acetylcholine receptors. This action contributes to its local anesthetic effects by reducing the frequency of acetylcholine-induced single-channel currents in neuronal tissues . Preliminary studies have identified major metabolites, including diphenylacetic acid and diethylethanolamine, which may also contribute to its pharmacological profile .

The synthesis of adiphenine hydrochloride typically involves the reaction of diethylamine with 2,2-diphenylacetyl chloride. The general steps include:

- Formation of the ester: Diethylamine reacts with 2,2-diphenylacetic acid to form adiphenine.

- Hydrochloride salt formation: The resulting adiphenine is then treated with hydrochloric acid to yield adiphenine hydrochloride.

This method allows for the efficient production of the compound while maintaining high purity levels .

Adiphenine hydrochloride is primarily used in clinical settings as a local anesthetic. Its ability to inhibit nicotinic receptors makes it useful for procedures requiring localized pain relief. Additionally, it has been studied for potential applications in treating conditions related to neuromuscular transmission disorders .

Interaction studies have shown that adiphenine hydrochloride can interact with various neurotransmitter systems due to its receptor inhibition properties. It has been noted for its potential interactions with other local anesthetics and neuromuscular blockers, which may enhance or diminish its effects depending on the context of administration .

Several compounds share structural or functional similarities with adiphenine hydrochloride. Here are some notable examples:

| Compound Name | Chemical Formula | Primary Use |

|---|---|---|

| Proadifen | C20H25NO2 | Local anesthetic |

| Benzocaine | C9H11NO2 | Local anesthetic |

| Lidocaine | C14H22N2O | Local anesthetic |

Uniqueness of Adiphenine Hydrochloride

Adiphenine hydrochloride is unique among these compounds due to its specific mechanism of action as a nicotinic receptor inhibitor, which differentiates it from other local anesthetics that primarily block sodium channels. This property may provide distinct therapeutic advantages in certain clinical scenarios involving neuromuscular transmission modulation .

The synthesis of adiphenine hydrochloride follows well-established organic synthetic pathways that have been developed and refined since the compound's initial preparation. The classical route involves the esterification of diphenylacetic acid derivatives with diethylaminoethanol, followed by salt formation with hydrochloric acid.

Historical Synthesis Method

The original manufacturing process involves the reaction of α,α-diphenylacetic acid with thionyl chloride to generate diphenylacetyl chloride as an intermediate. This activated acyl chloride intermediate is then coupled with diethylaminoethanol at elevated temperatures of 120°C [1]. The classical synthesis proceeds through the following general reaction scheme:

- Formation of diphenylacetyl chloride from diphenylacetic acid using thionyl chloride

- Esterification reaction between diphenylacetyl chloride and diethylaminoethanol

- Hydrochloride salt formation through treatment with hydrochloric acid

The traditional method produces the hydrochloride salt which crystallizes from ethyl acetate with a melting point of 113-114°C [1]. This approach has been documented in patents dating back to the 1930s, including German patents 626,539 and 653,778 from 1937 [2].

Alternative Classical Route via Diphenyl Ketene

An alternative classical synthetic approach utilizes diphenyl ketene as the acylating agent instead of diphenylacetyl chloride. This method involves the direct reaction of diphenyl ketene with diethylaminoethanol under controlled conditions [2]. The ketene route offers certain advantages in terms of reaction efficiency and reduced formation of side products, though it requires more stringent moisture control due to the high reactivity of ketenes with water [3] [4].

Yield and Efficiency Considerations

The classical synthetic routes typically achieve moderate to good yields, with reported yields ranging from 60-80% depending on reaction conditions and purification methods [1]. The process requires careful temperature control and moisture exclusion to prevent hydrolysis of reactive intermediates and to maximize product formation.

Catalytic and Solvent Optimization Strategies

Modern pharmaceutical manufacturing has introduced several optimization strategies to improve the efficiency, selectivity, and environmental impact of adiphenine hydrochloride synthesis. These approaches focus on catalytic enhancement and solvent system optimization.

Catalytic Enhancement Approaches

Recent developments in catalytic synthesis have explored metal-free approaches for the preparation of pharmaceutical intermediates. Silylium ion-catalyzed reactions have shown promise for α-arylation processes that could be applicable to adiphenine synthesis [5]. These catalytic systems utilize triethylsilane as a reductant in hexafluoroisopropanol solvent under mild conditions, providing significant advantages over traditional methods in terms of functional group tolerance and environmental impact.

The use of phosphine oxide catalysts has also been investigated for esterification reactions relevant to adiphenine synthesis. Triphenylphosphine oxide combined with oxalyl chloride has demonstrated excellent efficiency for esterification processes at room temperature with yields exceeding 90% [6]. This catalytic system offers several advantages including mild reaction conditions, reduced side reactions, and the ability to recycle the phosphine oxide catalyst.

Solvent System Optimization

Solvent selection plays a crucial role in optimizing adiphenine synthesis, affecting both reaction efficiency and product isolation. Traditional syntheses have utilized various organic solvents including dichloromethane, acetonitrile, and ethyl acetate for different reaction steps [7] [8].

Modern solvent optimization strategies focus on:

- Green Chemistry Approaches: Implementation of environmentally benign solvents and solvent recovery systems to reduce waste and environmental impact [9]

- Reaction Medium Optimization: Selection of solvents that enhance reaction rates while minimizing side product formation

- Crystallization Solvent Selection: Optimization of recrystallization solvents to improve product purity and yield

Process Intensification Techniques

Contemporary manufacturing approaches have incorporated process intensification techniques to improve efficiency and reduce processing time. Microwave-assisted synthesis has shown potential for accelerating certain reaction steps, with optimized conditions achieving comparable or superior yields in significantly reduced reaction times [10].

Continuous flow synthesis methods have also been explored for pharmaceutical manufacturing, offering advantages in terms of temperature control, reaction consistency, and scalability [11]. These approaches allow for better optimization of reaction parameters and improved process control.

Salt Formation Protocols for Hydrochloride Derivative

The formation of the hydrochloride salt is a critical step in adiphenine manufacturing, as it significantly affects the compound's stability, solubility, and pharmaceutical properties. The salt formation process requires careful optimization to ensure consistent product quality and minimize hygroscopicity issues.

Standard Hydrochloride Formation Protocols

The conventional approach for hydrochloride salt formation involves treating the free base adiphenine with hydrochloric acid in an appropriate solvent system. Common protocols include:

Ethereal Hydrochloric Acid Method: Dissolution of adiphenine base in diethyl ether or dichloromethane, followed by addition of anhydrous hydrochloric acid in ether [7] [8]. This method typically proceeds at room temperature with stirring for 30 minutes to several hours until complete conversion is achieved.

Methanolic Hydrochloric Acid Method: Dissolution of the base in methanol followed by addition of aqueous or anhydrous hydrochloric acid, with subsequent solvent evaporation to obtain the salt [8]. This approach is suitable for small-scale preparations and offers simplified purification procedures.

Solvent-Free Methods: Direct treatment of the base with gaseous hydrochloric acid under controlled conditions, which eliminates solvent-related complications but requires specialized equipment for gas handling.

Process Parameters and Optimization

Critical parameters for hydrochloride salt formation include:

Stoichiometry Control: Maintaining precise molar ratios between the base and hydrochloric acid is essential to prevent formation of incomplete salts or excess acid contamination. Typical protocols employ 1.05-1.1 equivalents of hydrochloric acid to ensure complete conversion [7].

Temperature Management: Salt formation reactions are typically conducted at temperatures ranging from 0°C to room temperature to control reaction rate and prevent thermal degradation. Lower temperatures may be employed for temperature-sensitive substrates [7].

Reaction Time: Complete salt formation typically requires 30 minutes to 2 hours, depending on the reaction conditions and scale. Monitoring by thin-layer chromatography or pH measurement helps determine reaction completion [7].

Solvent Selection: The choice of solvent system affects both reaction efficiency and product isolation. Polar aprotic solvents like acetonitrile and dichloromethane are commonly employed, while protic solvents may complicate the salt formation process [12].

Addressing Hygroscopicity Challenges

A significant challenge in adiphenine hydrochloride manufacturing is the compound's inherent hygroscopicity, which affects stability and handling properties. Research has demonstrated that adiphenine hydrochloride exhibits classical high hygroscopicity behavior, retaining water rapidly from 50% relative humidity and increasing up to 22% of its initial mass at 90% relative humidity [13].

To address these challenges, alternative salt forms have been investigated:

Citrate Salt Formation: Adiphenine citrate has been prepared using citric acid as the counterion, demonstrating significantly reduced hygroscopicity compared to the hydrochloride salt. The citrate salt shows water incorporation starting only at 50-70% relative humidity, increasing to only 3.2% of initial mass at 90% relative humidity [13].

Oxalate Salt Formation: Adiphenine oxalate represents another low-hygroscopicity alternative, with water uptake limited to 2.6% of initial mass at 90% relative humidity and excellent stability characteristics [13].

Quality Control and Characterization

Salt formation protocols must incorporate appropriate quality control measures to ensure consistent product quality:

Analytical Verification: High-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry are employed to confirm complete salt formation and product purity [14].

Melting Point Determination: The hydrochloride salt exhibits a characteristic melting point range that serves as a key identification parameter [8].

Hygroscopicity Testing: Dynamic vapor sorption analysis is conducted to evaluate moisture uptake characteristics and storage stability [13].

Solubility Profiling: Solubility testing across different pH ranges helps optimize formulation strategies and predict bioavailability characteristics [13].

Scaling Considerations

Industrial-scale salt formation requires additional considerations for process robustness and product consistency:

Mixing and Heat Transfer: Adequate mixing and temperature control become critical at larger scales to ensure uniform salt formation and prevent local concentration gradients.

Crystallization Control: Controlled crystallization conditions help ensure consistent particle size distribution and crystal morphology, which affect downstream processing and product performance.

Purification Strategies: Large-scale purification may require specialized techniques such as recrystallization, washing protocols, or column chromatography to achieve pharmaceutical-grade purity.

Adiphenine hydrochloride represents a crystalline solid pharmaceutical compound with the molecular formula C₂₀H₂₆ClNO₂ and a molecular weight of 347.88 g/mol [1] [2]. This anticholinergic agent exhibits distinctive physicochemical characteristics that significantly influence its pharmaceutical applications and stability profiles.

Thermal Characteristics (Melting/Boiling Points)

The thermal properties of adiphenine hydrochloride demonstrate considerable variation across different literature sources, reflecting potential polymorphic behavior and measurement conditions. The melting point ranges from 71°C to 119°C, with the most frequently reported values clustering around 113-114°C [3] [4] [5]. Specifically, multiple authoritative sources including ChemicalBook and DrugFuture report the melting point as 113-114°C [3] [5], while the CAS Common Chemistry database indicates 112-114°C [6]. However, Chemigran reports a significantly lower range of 71-74°C [7], and MySkinRecipes specifies 115-119°C [8].

The boiling point of adiphenine hydrochloride is documented as 423°C at 760 mmHg [7], indicating substantial thermal stability under standard atmospheric conditions. The decomposition temperature remains undetermined according to safety data sheets [9], suggesting that the compound undergoes melting prior to significant thermal decomposition.

| Thermal Property | Value | Source |

|---|---|---|

| Melting Point (Primary) | 113-114°C | ChemicalBook, DrugFuture [3] [5] |

| Melting Point (Alternative) | 71-74°C | Chemigran [7] |

| Melting Point (Range) | 115-119°C | MySkinRecipes [8] |

| Boiling Point | 423°C at 760 mmHg | Chemigran [7] |

| Decomposition Temperature | Not determined | Cayman Chemical [9] |

Solubility and Hygroscopicity Profiles

Adiphenine hydrochloride exhibits highly variable solubility characteristics across different solvents, reflecting its ionic nature and structural complexity. In aqueous solutions, solubility values range dramatically from 0.0126 mg/mL [1] to 70 mg/mL [10], with intermediate values of approximately 1 mg/mL in phosphate buffered saline (pH 7.2) [11] and 57.1 mg/mL reported by other sources [12].

The compound demonstrates excellent solubility in organic solvents, particularly dimethyl sulfoxide (DMSO) with values ranging from 17.39 mg/mL [12] to 100 mg/mL [13]. Ethanol solubility is notably poor, with most sources reporting the compound as insoluble in ethanol [12] [10]. Dimethylformamide provides moderate solubility at approximately 30 mg/mL [11].

Temperature-dependent solubility studies reveal that n-hexanol provides the maximum solubility (mole fraction of 0.02117 at 323.15K), while isopropyl acetate shows minimal solubility (1.139×10⁻⁴ mole fraction at 278.15K) [14].

Hygroscopicity behavior represents a critical limitation for adiphenine hydrochloride. The compound exhibits classical high hygroscopicity, rapidly retaining water from 50% relative humidity and increasing up to 22% of its initial mass at 90% relative humidity [15] [16]. Upon desorption to 0% relative humidity, the compound retains a net mass gain of 5% [15] [16], indicating irreversible moisture absorption that significantly impacts stability and handling characteristics.

| Solvent | Solubility | Source |

|---|---|---|

| Water | 0.0126-70 mg/mL | Multiple sources [1] [12] [10] |

| DMSO | 17.39-100 mg/mL | ApexBT, MedChemExpress [12] [13] |

| Ethanol | Insoluble | Multiple sources [12] [10] |

| PBS (pH 7.2) | ~1 mg/mL | Cayman Chemical [11] |

| DMF | ~30 mg/mL | Cayman Chemical [11] |

Spectroscopic Fingerprints

Nuclear Magnetic Resonance Spectral Analysis

¹H Nuclear Magnetic Resonance spectroscopy provides distinctive spectroscopic fingerprints for adiphenine hydrochloride based on its molecular structure containing diethylamino, ethyl ester linkage, and diphenylmethane moieties. The N-ethyl groups exhibit characteristic patterns with methyl protons appearing as triplets at 1.0-1.3 ppm (6H integration) and methylene protons as quartets at 2.6-3.0 ppm (4H integration) [17] [18].

The ethyl ester linkage produces distinct signals with the methylene group adjacent to oxygen appearing as a triplet at 4.3-4.5 ppm (2H), while the methylene adjacent to nitrogen resonates as a triplet at 2.8-3.2 ppm (2H). The central tertiary carbon proton (CHPh₂) appears as a characteristic singlet at 5.0-5.2 ppm (1H integration).

Aromatic protons from the two phenyl rings generate complex multiplet patterns at 7.2-7.4 ppm with 10H total integration [17] [18]. The hydrochloride proton appears as an exchangeable broad singlet that disappears upon D₂O treatment.

¹³C Nuclear Magnetic Resonance would be expected to show approximately 20 distinct carbon environments, with aromatic carbons in the 120-140 ppm region, the carbonyl carbon around 170 ppm, aliphatic carbons in the 10-70 ppm range, and the central tertiary carbon around 50-60 ppm.

| Proton Environment | Chemical Shift (δ ppm) | Integration | Multiplicity |

|---|---|---|---|

| N(CH₂CH₃)₂ - CH₃ | 1.0-1.3 | 6H | Triplet |

| N(CH₂CH₃)₂ - CH₂ | 2.6-3.0 | 4H | Quartet |

| OCH₂CH₂N - OCH₂ | 4.3-4.5 | 2H | Triplet |

| OCH₂CH₂N - NCH₂ | 2.8-3.2 | 2H | Triplet |

| CHPh₂ | 5.0-5.2 | 1H | Singlet |

| Aromatic protons | 7.2-7.4 | 10H | Multiplet |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of adiphenine hydrochloride reveals characteristic fragmentation patterns consistent with its structural features. The molecular ion peak appears at m/z 348 corresponding to [M+H]⁺, while loss of hydrochloric acid produces a prominent peak at m/z 312 [M-36]⁺, representing the parent adiphenine molecule [19] [20].

α-Cleavage reactions generate significant fragments including the diphenylmethyl cation [Ph₂CH]⁺ at m/z 167, representing a characteristic fragmentation of diphenylacetic acid derivatives [21]. Benzyl fragmentation produces peaks at m/z 91 corresponding to both benzyl cation [PhCH₂]⁺ and tropylium ion [C₇H₇]⁺ through ring rearrangement processes [21].

The diethylamino ethyl portion contributes fragmentation at m/z 100, typical of tertiary amine systems [21]. The base peak (most abundant ion) varies depending on ionization conditions but commonly corresponds to one of the major fragmentation pathways described above.

High-resolution mass spectrometry provides precise mass determination with the monoisotopic mass of 347.1652068 Da [1], enabling definitive molecular formula confirmation and structural elucidation.

| Fragment Ion | m/z Value | Assignment | Fragmentation Type |

|---|---|---|---|

| [M+H]⁺ | 348 | Molecular ion | Protonation |

| [M-HCl]⁺ | 312 | Parent adiphenine | Loss of HCl |

| [Ph₂CH]⁺ | 167 | Diphenylmethyl cation | α-cleavage |

| [PhCH₂]⁺/[C₇H₇]⁺ | 91 | Benzyl/tropylium | Benzyl fragmentation |

| Amine fragment | 100 | Diethylamino ethyl | Amine cleavage |

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (97.56%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (95.12%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (95.12%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Tong WQ, Lach JL, Chin TF, Guillory JK. Microcalorimetric investigation of the complexation between 2-hydroxypropyl-beta-cyclodextrin and amine drugs with the diphenylmethyl functionality. J Pharm Biomed Anal. 1991;9(10-12):1139-46. PubMed PMID: 1822185.

3: Michelot J, Madelmont JC, Jordan D, Mornex R, Meyniel G. Metabolism of adiphenine. I. Absorption, distribution and excretion in rats and mice. Xenobiotica. 1981 Feb;11(2):123-30. PubMed PMID: 6112821.